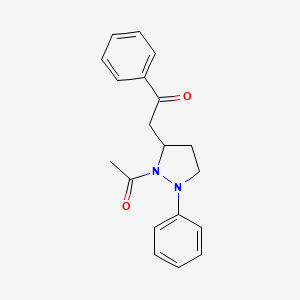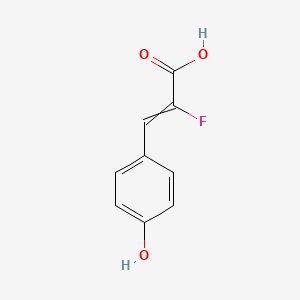
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The presence of a fluorine atom and a hydroxy group in its structure makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with fluorinated reagents under specific conditions to introduce the fluorine atom into the molecule. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a saturated carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxy group allows it to participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-hydroxyphenyl)prop-2-enoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid:
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid: The presence of a methoxy group introduces additional steric and electronic effects.
Uniqueness
The uniqueness of 2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid lies in the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds
Eigenschaften
CAS-Nummer |
150780-80-6 |
|---|---|
Molekularformel |
C9H7FO3 |
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
2-fluoro-3-(4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-5,11H,(H,12,13) |
InChI-Schlüssel |
SBIZDOWXYPNTOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C(=O)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
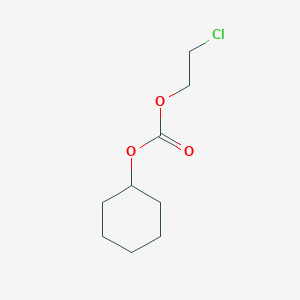

![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
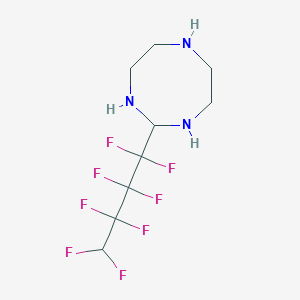
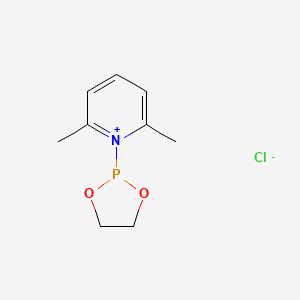

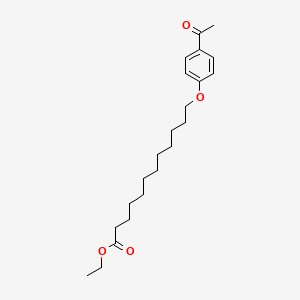
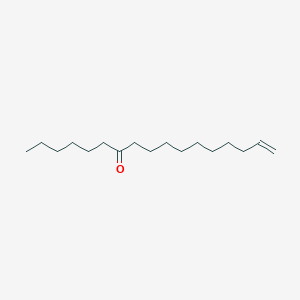
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
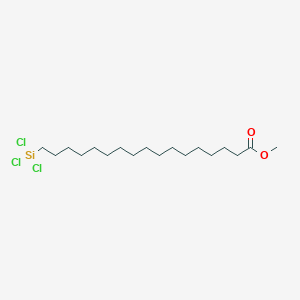
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
